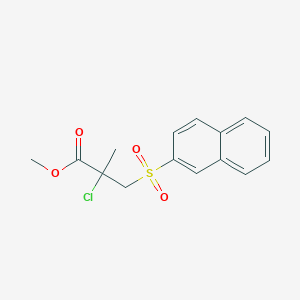
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a chloro group, and a naphthylsulfonyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate typically involves the esterification of 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2-methyl-3-(2-naphthylsulfonyl)propanoic acid derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and corresponding reduced esters.
Scientific Research Applications
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the naphthylsulfonyl group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropropionate: Similar in structure but lacks the naphthylsulfonyl group.
Methyl 2-chloro-3-hydroxypropionate: Contains a hydroxyl group instead of the naphthylsulfonyl group.
Methyl 2-chloro-2-methylpropanoate: Similar backbone but lacks the naphthylsulfonyl group.
Uniqueness
Methyl 2-chloro-2-methyl-3-(2-naphthylsulfonyl)propanoate is unique due to the presence of the naphthylsulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClO4S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
methyl 2-chloro-2-methyl-3-naphthalen-2-ylsulfonylpropanoate |
InChI |
InChI=1S/C15H15ClO4S/c1-15(16,14(17)20-2)10-21(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
InChI Key |
WUOYASWBNJVQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















